3-Nitro-4'-(trifluoromethoxy)biphenyl
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Description
3-Nitro-4’-(trifluoromethoxy)biphenyl is an organic compound that features a biphenyl core substituted with a nitro group at the 3-position and a trifluoromethoxy group at the 4’-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4’-(trifluoromethoxy)biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the following steps:
Preparation of Arylboronic Acid: The arylboronic acid is prepared by reacting an aryl halide with a boron reagent under specific conditions.
Coupling Reaction: The arylboronic acid is then coupled with 3-nitro-4’-trifluoromethoxyphenyl bromide in the presence of a palladium catalyst, a base, and a solvent such as toluene or ethanol.
Industrial Production Methods
Industrial production of 3-Nitro-4’-(trifluoromethoxy)biphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Properties
IUPAC Name |
1-nitro-3-[4-(trifluoromethoxy)phenyl]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)20-12-6-4-9(5-7-12)10-2-1-3-11(8-10)17(18)19/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLJHDSUNJGAPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20742733 |
Source
|
Record name | 3-Nitro-4'-(trifluoromethoxy)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20742733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355246-94-4 |
Source
|
Record name | 1,1′-Biphenyl, 3-nitro-4′-(trifluoromethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1355246-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nitro-4'-(trifluoromethoxy)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20742733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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